1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt
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Overview
Description
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is a heterocyclic compound with the molecular formula C6H6N4O. It is known for its diverse biological activities and is used in various scientific research applications. The compound is characterized by a triazole ring fused to a pyridazine ring, with a methyl group at the 6th position and a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt typically involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the triazolo-pyridazine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
- 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is unique due to its specific substitution pattern and the presence of the sodium salt, which enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
72939-64-1 |
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Molecular Formula |
C6H5N4NaO |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate |
InChI |
InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1 |
InChI Key |
KYFFCHDNMVHTJL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)[O-].[Na+] |
Origin of Product |
United States |
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